N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H18F2N6O4S and its molecular weight is 500.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of derivatives related to the chemical structure of this compound has been explored for their antitumor activities. For instance, a study focused on synthesizing thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives to evaluate their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Imaging and Diagnostic Applications
Another application area is the development of selective radioligands for imaging purposes, such as [18F]PBR111, which targets the translocator protein (18 kDa) with PET imaging to aid in diagnostics (Dollé et al., 2008).
Agricultural Chemical Development
The compound's structure has also inspired the synthesis of herbicidal compounds, such as N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, designed to inhibit acetohydroxyacid synthase, demonstrating significant herbicidal activity and faster degradation rate in soil (Chen et al., 2009).
Antimicrobial Research
Research into pyrimidine-triazole derivatives has uncovered their antimicrobial properties against selected bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O4S/c1-34-15-4-2-3-14(10-15)30-18(8-13-9-19(31)27-21(33)25-13)28-29-22(30)35-11-20(32)26-17-6-5-12(23)7-16(17)24/h2-7,9-10H,8,11H2,1H3,(H,26,32)(H2,25,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAXTUHGPNCDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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